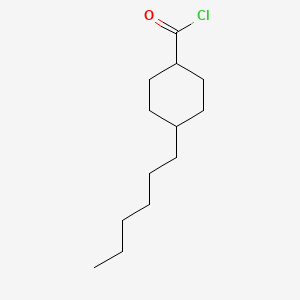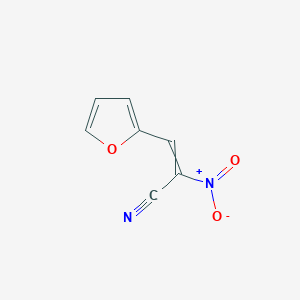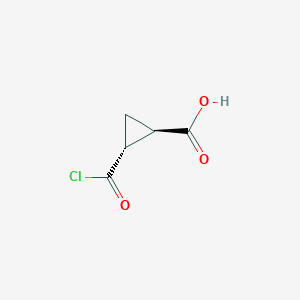![molecular formula C8H6Cl2F2N2OS B14460806 N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea CAS No. 67445-62-9](/img/structure/B14460806.png)
N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea is a synthetic organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique chemical structure, which includes a phenyl ring substituted with chloro and difluoromethylsulfanyl groups, and a urea moiety. Its molecular formula is C8H7Cl2F2N2OS.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea typically involves the reaction of 3-chloro-4-{[chloro(difluoro)methyl]sulfanyl}aniline with isocyanates under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to facilitate the efficient separation and purification of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chloro groups can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols, alkoxides; reactions are often carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the formulation of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit specific biological pathways in plants.
Mecanismo De Acción
The mechanism of action of N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea involves its interaction with specific molecular targets, leading to the inhibition of key biological pathways. For instance, in agricultural applications, it acts as a photosynthetic electron transport inhibitor at the photosystem II, disrupting the photosynthesis process in weeds and leading to their death .
Comparación Con Compuestos Similares
Similar Compounds
Fluothiuron: A related compound with similar herbicidal properties, known for its use in controlling weeds in paddy fields.
Diuron: Another phenylurea herbicide with a similar mode of action, used in various agricultural applications.
Uniqueness
N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its difluoromethylsulfanyl group enhances its lipophilicity and stability, making it more effective in certain applications compared to its analogs.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and reactivity make it a valuable tool in scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and lead to the development of new and improved compounds.
Propiedades
Número CAS |
67445-62-9 |
|---|---|
Fórmula molecular |
C8H6Cl2F2N2OS |
Peso molecular |
287.11 g/mol |
Nombre IUPAC |
[3-chloro-4-[chloro(difluoro)methyl]sulfanylphenyl]urea |
InChI |
InChI=1S/C8H6Cl2F2N2OS/c9-5-3-4(14-7(13)15)1-2-6(5)16-8(10,11)12/h1-3H,(H3,13,14,15) |
Clave InChI |
JREWZPBOQPYJMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)N)Cl)SC(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


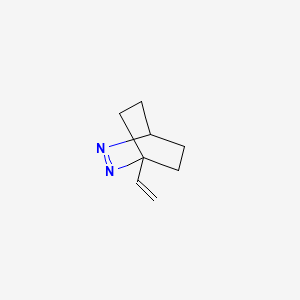

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, monopotassium salt](/img/structure/B14460738.png)
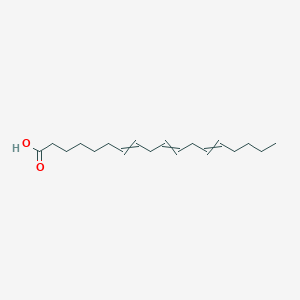
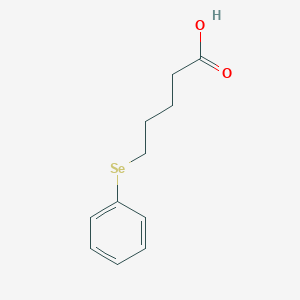


![diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate](/img/structure/B14460773.png)
![N,N'-[Methylenedi(2,1-phenylene)]di(aziridine-1-carboxamide)](/img/structure/B14460777.png)
![methyl 2-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14460782.png)
